ent-Florfenicol Amine-d3
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Overview
Description
ent-Florfenicol Amine-d3: is a deuterium-labeled derivative of Florfenicol amine. Florfenicol amine is a metabolite of Florfenicol, a veterinary antibiotic widely used in aquaculture to control bacterial diseases . The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
Mechanism of Action
Target of Action
ent-Florfenicol Amine-d3 is a deuterium-labeled derivative of Florfenicol Amine . Florfenicol Amine is a metabolite of Florfenicol , a broad-spectrum antibiotic used in veterinary medicine . Florfenicol is a fluorinated synthetic analog of thiamphenicol . The primary targets of Florfenicol, and by extension this compound, are bacterial ribosomes .
Mode of Action
Florfenicol exerts its antibacterial effect by inhibiting protein synthesis at the prokaryotic ribosome . It is much less susceptible to bacterial deactivation due to the substitution of a hydroxyl group with fluorine . As a deuterium-labeled derivative, this compound is expected to share this mode of action.
Biochemical Pathways
Florfenicol inhibits bacterial protein synthesis, which can disrupt various cellular functions and lead to bacterial death .
Pharmacokinetics
Studies on florfenicol, its parent compound, suggest that it is rapidly absorbed and slowly eliminated . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs , which could also apply to this compound.
Result of Action
The result of this compound’s action would be the inhibition of bacterial growth due to the disruption of protein synthesis . This makes it effective in controlling susceptible bacterial diseases in veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol Amine-d3 involves the incorporation of deuterium atoms into the Florfenicol amine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Florfenicol amine are replaced with deuterium atoms using deuterated reagents under specific conditions.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Florfenicol amine are subjected to deuterium exchange reactions.
Scale-Up Purification: Advanced chromatographic methods are employed to purify the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: ent-Florfenicol Amine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
ent-Florfenicol Amine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Florfenicol in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Florfenicol.
Drug Development: Utilized in the development of new antibiotics and veterinary drugs.
Environmental Studies: Employed in studying the environmental fate and impact of Florfenicol and its metabolites.
Comparison with Similar Compounds
Florfenicol: The parent compound, widely used as a veterinary antibiotic.
Thiamphenicol: Another antibiotic with a similar structure and mechanism of action.
Chloramphenicol: A related antibiotic with a broader spectrum but higher toxicity.
Uniqueness: ent-Florfenicol Amine-d3 is unique due to its deuterium labeling, which enhances its utility in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies .
Properties
CAS No. |
1217625-88-1 |
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Molecular Formula |
C₁₀H₁₁D₃FNO₃S |
Molecular Weight |
250.3 |
Synonyms |
(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3 ; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.